![molecular formula C7H12O B2980206 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol CAS No. 2091785-54-3](/img/structure/B2980206.png)

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

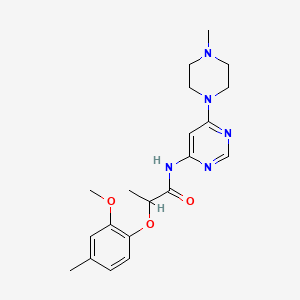

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is an organic compound with the CAS Number: 2091785-54-3 . It has a molecular weight of 112.17 . The IUPAC name for this compound is 2-(bicyclo[1.1.1]pentan-1-yl)ethan-1-ol . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol and its derivatives is a complex process. The parent compound, bicyclo[1.1.1]pentan-2-ol, has been most efficiently accessed through Baeyer–Villiger oxidation of mixed ketones .Molecular Structure Analysis

The molecular structure of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol consists of a bicyclo[1.1.1]pentane core with an ethan-1-ol group attached . The bicyclo[1.1.1]pentane core is a highly strained molecule consisting of three rings of four carbon atoms each .Physical And Chemical Properties Analysis

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Molecular Rods and Rotors

Bicyclo[1.1.1]pentane derivatives, including 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol , have been utilized as molecular rods and rotors in materials science. These compounds serve as rigid, linear components in the construction of complex molecular architectures, enabling precise control over spatial arrangement and movement within molecular systems .

Supramolecular Linker Units

In supramolecular chemistry, these derivatives act as linker units due to their unique structural properties. They facilitate the formation of larger supramolecular assemblies by connecting individual molecular components into well-defined networks .

Liquid Crystals

The rigid and defined shape of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol makes it suitable for use in liquid crystal technology, where it can contribute to the stability and performance of liquid crystal displays (LCDs) .

FRET Sensors

Fluorescence resonance energy transfer (FRET) sensors benefit from the incorporation of bicyclo[1.1.1]pentane derivatives due to their ability to maintain structural integrity and facilitate energy transfer between fluorescent molecules .

Metal–Organic Frameworks (MOFs)

These derivatives are also applied in the development of metal–organic frameworks, where they can act as organic linkers to connect metal ions or clusters, leading to porous materials with potential applications in gas storage, separation, and catalysis .

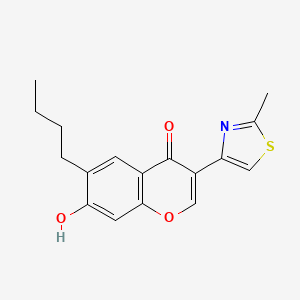

Bioisosteres in Medicinal Chemistry

In medicinal chemistry, bicyclo[1.1.1]pentane derivatives are used as bioisosteres, particularly as replacements for para-disubstituted benzene rings in pharmacophores, enhancing drug properties such as potency, selectivity, and metabolic stability .

Synthesis of Biologically-Relevant Targets

The compound’s functional group tolerance and broad substrate scope make it applicable to the synthesis of biologically-relevant targets like peptides, nucleosides, and pharmaceuticals, offering new avenues for drug development .

Material Science Applications

Lastly, its application extends to material science where its unique properties are harnessed in creating advanced materials with specific mechanical and chemical properties for various industrial uses .

Safety and Hazards

The safety information for 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol indicates that it is associated with several hazards. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its potential hazards . Hazard statements include H227, H315, H319, and H335 , which correspond to flammable liquid, skin irritation, serious eye irritation, and respiratory irritation, respectively .

Future Directions

The future directions for the study and application of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol and related compounds are promising. The difficulty in their large-scale preparation is still a problem, but recent reports suggest practical general reactions that give bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light . This could ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Mechanism of Action

Target of Action

BCP derivatives have been used in drug discovery as bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes The specific targets of “2-{Bicyclo[11

Mode of Action

The mode of action of BCP derivatives generally involves their ability to add three-dimensional character and saturation to compounds . This can increase the fraction of sp3-hybridised carbon atoms in a drug molecule, making a lead oral drug compound “more developable” and correlating positively with clinical success .

Biochemical Pathways

The specific biochemical pathways affected by “2-{Bicyclo[11Bcp derivatives have been found to increase or equal solubility, potency, and metabolic stability of lead compounds .

Pharmacokinetics

The ADME properties of “2-{Bicyclo[11Bcp derivatives have been found to increase the solubility and potency of a medicine, which can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation .

Result of Action

The molecular and cellular effects of “2-{Bicyclo[11Bcp derivatives have been found to decrease non-specific binding of lead compounds .

properties

IUPAC Name |

2-(1-bicyclo[1.1.1]pentanyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-2-1-7-3-6(4-7)5-7/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLOGNYOSMKLMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2980123.png)

![N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980125.png)

![5-{3-[(4-Chlorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2980127.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2980131.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2980138.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2980142.png)